molecular formula C29H30N2O7 B4317089 ETHYL 1-(4-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}PHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE

ETHYL 1-(4-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}PHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE

Cat. No.: B4317089
M. Wt: 518.6 g/mol
InChI Key: TWJHRHXJSUHLNV-UHFFFAOYSA-N
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Description

Ethyl 1-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)phenyl]-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-(4-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}PHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE can be achieved through a multi-step process involving several key reactions. One common method involves the Biginelli reaction, which is a multicomponent reaction used to synthesize dihydropyrimidinone derivatives . This reaction typically involves the condensation of an aldehyde, a carbonyl compound with an acidic C-H moiety, and urea or its derivatives under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure the reaction proceeds efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)phenyl]-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the reducing agent from reacting with water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 1-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)phenyl]-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL 1-(4-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}PHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the target. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Ethyl 1-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)phenyl]-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific structure, which includes multiple functional groups that can participate in various chemical reactions. This makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

ethyl 1-[4-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]phenyl]-2,5-dioxo-7,8-dihydro-6H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O7/c1-4-38-29(35)22-17-21-23(6-5-7-24(21)32)31(28(22)34)20-11-9-19(10-12-20)27(33)30-15-14-18-8-13-25(36-2)26(16-18)37-3/h8-13,16-17H,4-7,14-15H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJHRHXJSUHLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(CCCC2=O)N(C1=O)C3=CC=C(C=C3)C(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 1-(4-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}PHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 1-(4-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}PHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 1-(4-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}PHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 1-(4-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}PHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
ETHYL 1-(4-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}PHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
Reactant of Route 6
ETHYL 1-(4-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}PHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE

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